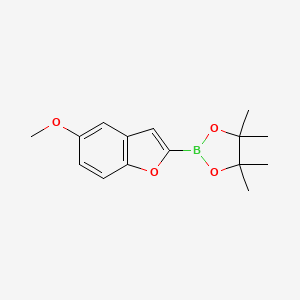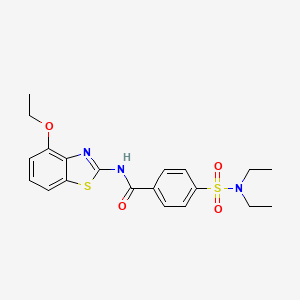
4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid
Overview
Description
Scientific Research Applications
Chemical Structure and Reactivity
The compound of interest, 4-(Tert-butoxycarbonyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid, is related to benzazepine derivatives that have been studied for their unique chemical structures and reactivity. For example, benzazepine derivatives have been synthesized and analyzed for their hydrogen-bonded assembly, demonstrating varied dimensional structures including zero, one, two, and three dimensions. This indicates the potential for creating complex molecular architectures with applications in material science and molecular engineering (Guerrero et al., 2014).
Pharmaceutical Research
In pharmaceutical research, benzazepine derivatives, closely related to the specified compound, have been explored for their potential as muscarinic receptor antagonists. These studies have paved the way for the development of selective antagonists that can have therapeutic applications in treating diseases related to muscarinic receptors (Bradshaw et al., 2008).
Solid-phase Synthesis
The solid-phase synthesis approach has been utilized for creating benzazepine derivatives, demonstrating an efficient pathway for synthesizing G-protein coupled receptor-targeted (GPCR-targeted) scaffolds. This underscores the importance of such compounds in drug discovery and the development of therapeutic agents (Boeglin et al., 2007).
Synthetic Methodology Development
Researchers have developed methods to synthesize related benzoxazocine derivatives, highlighting the versatility and potential applications of these compounds in creating novel chemical entities with specific functions. Such methodologies contribute to the broader field of synthetic organic chemistry and the development of new pharmaceuticals (Jangili & Das, 2016).
Mechanism of Action
Mode of Action
. This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
. This suggests that the compound may play a role in the synthesis of peptides and other amine-containing molecules.
Pharmacokinetics
. This suggests that the compound may be metabolized in the body through similar mechanisms.
properties
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonyl]-3,5-dihydro-2H-1,4-benzoxazepine-9-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-15(2,3)21-14(19)16-7-8-20-12-10(9-16)5-4-6-11(12)13(17)18/h4-6H,7-9H2,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIKYZAIXJTXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2=C(C1)C=CC=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenoxy)-N-[5-[2-(2,4-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2630866.png)
![3-(4-chlorobenzyl)-1-(3-(trifluoromethyl)benzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2630867.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-1-(3,4-dimethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2630868.png)
![(3-Amino-4-methylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B2630869.png)



![Tert-butyl (2S,4S)-2-(bromomethyl)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-1-carboxylate](/img/structure/B2630878.png)
![4-chloro-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2630879.png)
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-morpholin-4-ylmethanone](/img/structure/B2630881.png)
![(Z)-2-[(4-chlorophenyl)sulfanyl]-N'-hydroxypyridine-3-carboximidamide](/img/structure/B2630882.png)

![Tert-butyl 6-chlorospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2630886.png)